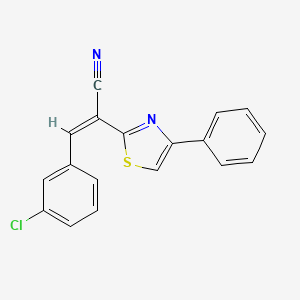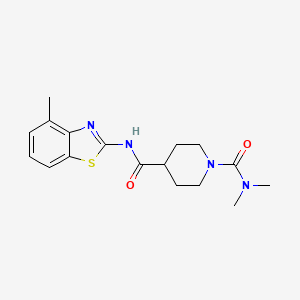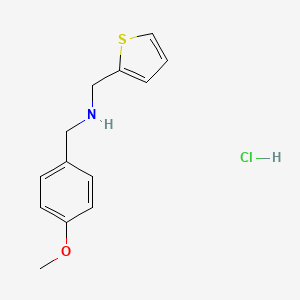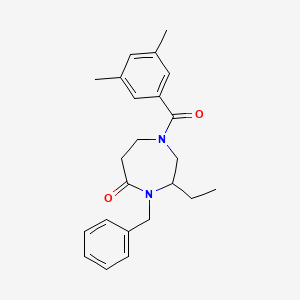
3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, commonly known as CTAT, is a chemical compound with potential applications in scientific research. CTAT is a member of the acrylonitrile family of organic compounds and is characterized by its unique chemical structure, which includes a thiazole ring and a chlorophenyl group.
Mécanisme D'action
CTAT functions as a reversible inhibitor of PTP activity by binding to the active site of the enzyme. This results in the inhibition of PTP-mediated dephosphorylation of target proteins, leading to alterations in cellular signaling pathways. The precise mechanism of CTAT inhibition of PTP activity is still under investigation.
Biochemical and Physiological Effects
Studies have shown that CTAT can induce apoptosis in cancer cells by inhibiting PTP activity and altering cellular signaling pathways. Additionally, CTAT has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses. However, the effects of CTAT on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTAT is its specificity for PTPs, which allows for targeted inhibition of specific signaling pathways. Additionally, CTAT has a relatively low molecular weight and can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. However, the limitations of CTAT include its relatively low yield and the potential for off-target effects on other enzymes or cellular processes.
Orientations Futures
Future research on CTAT could focus on identifying the specific PTPs targeted by the compound and elucidating the precise mechanism of its inhibition. Additionally, CTAT could be used as a tool for studying the role of PTPs in various cellular processes and diseases. Finally, the development of more potent and selective inhibitors of PTP activity, based on the structure of CTAT, could have potential therapeutic applications for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of CTAT involves the reaction of 3-chlorobenzaldehyde with 4-phenyl-2-aminothiazole in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with malononitrile and the product is purified through recrystallization. The yield of CTAT is typically around 55%.
Applications De Recherche Scientifique
CTAT has potential applications in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. PTPs are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been linked to a number of diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWFKVEDARIEG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)

![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)


![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)